molecular formula C10H11ClN2O3 B5200787 N-(2-chloro-4-nitrophenyl)butanamide

N-(2-chloro-4-nitrophenyl)butanamide

Cat. No. B5200787
M. Wt: 242.66 g/mol
InChI Key: METNXVRECIASDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)butanamide, also known as N-(2-chloro-4-nitrophenyl)butyramide or CNB, is a chemical compound that has been studied for its potential use in scientific research. CNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism of Action

The mechanism of action of CNB as a fluorescent probe involves its binding to specific sites on proteins, causing a change in the fluorescence emission of the compound. As an acetylcholinesterase inhibitor, CNB binds to the enzyme's active site, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the nervous system.
Biochemical and Physiological Effects:
CNB has been shown to have a low toxicity profile in vitro and in vivo studies. As a fluorescent probe, CNB has been used to study protein conformational changes in vitro and in live cells. As an acetylcholinesterase inhibitor, CNB has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CNB as a fluorescent probe is its high sensitivity and selectivity for specific protein targets. However, one limitation is that CNB may interfere with protein function due to its binding to specific sites on the protein. As an acetylcholinesterase inhibitor, CNB has shown promising results in vitro but further studies are needed to determine its efficacy in vivo.

Future Directions

For CNB research include investigating its potential use as a diagnostic tool for protein conformational diseases such as prion diseases. Additionally, further studies are needed to determine the efficacy and safety of CNB as an acetylcholinesterase inhibitor in vivo. Finally, new synthesis methods for CNB and its derivatives may lead to the development of more potent and selective compounds for scientific research applications.

Synthesis Methods

CNB can be synthesized through the reaction of 2-chloro-4-nitroaniline with butyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization using a solvent such as ethanol.

Scientific Research Applications

CNB has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-3-10(14)12-9-5-4-7(13(15)16)6-8(9)11/h4-6H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METNXVRECIASDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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